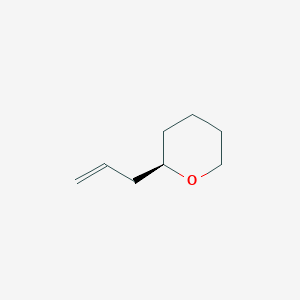

(2R)-2-(Prop-2-en-1-yl)oxane

Description

Structure

3D Structure

Properties

CAS No. |

673478-36-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2R)-2-prop-2-enyloxane |

InChI |

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2/t8-/m0/s1 |

InChI Key |

SJLROWLNDRDYCL-QMMMGPOBSA-N |

Isomeric SMILES |

C=CC[C@H]1CCCCO1 |

Canonical SMILES |

C=CCC1CCCCO1 |

Origin of Product |

United States |

Advanced Methodologies for the Asymmetric Synthesis of 2r 2 Prop 2 En 1 Yl Oxane

Stereoselective Intramolecular Cyclization Approaches

Intramolecular cyclization represents one of the most direct and atom-economical methods for constructing the tetrahydropyran (B127337) ring. By tethering the nucleophile and electrophile within the same molecule, these strategies facilitate ring closure while allowing for the precise installation of stereocenters through various catalytic and non-catalytic methods.

Intramolecular hydroalkoxylation, the addition of an alcohol moiety across a carbon-carbon multiple bond, is a powerful tool for synthesizing cyclic ethers. The use of chiral catalysts in these reactions enables the enantioselective formation of the desired stereoisomer. While the broader application of this method is well-established for various heterocycles, its specific application to achieve the (2R) configuration in 2-allyl-substituted oxanes involves the careful selection of a chiral catalyst system that can effectively differentiate between the two enantiotopic faces of the alkene during the cyclization of an appropriate unsaturated alcohol precursor. Research in this area often focuses on late transition metal catalysts, such as those based on gold, platinum, or palladium, coordinated to chiral ligands. These catalysts activate the alkene or alkyne, facilitating the nucleophilic attack of the tethered hydroxyl group in a stereodefined manner.

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the formation of cyclic olefins. In the context of synthesizing chiral oxanes, enantioselective RCM of prochiral diene or enyne substrates offers a direct route to the tetrahydropyran core. beilstein-journals.org This strategy typically employs chiral molybdenum or ruthenium catalysts that can effectively control the stereochemistry of the newly formed chiral center. beilstein-journals.org

The success of enantioselective RCM is highly dependent on the structure of the substrate and the choice of the chiral catalyst. beilstein-journals.org For the synthesis of (2R)-2-(prop-2-en-1-yl)oxane, a prochiral ether containing two terminal olefin groups would be a suitable precursor. The chiral metathesis catalyst then facilitates the cyclization, preferentially forming one enantiomer of the resulting dihydropyran, which can subsequently be reduced to the target saturated tetrahydropyran. Schrock's molybdenum precatalysts have shown particular efficacy in enantioselective RCM, though their sensitivity to air and moisture can be a practical challenge. beilstein-journals.org

| Catalyst Type | Precursor Type | Key Feature | Result |

| Chiral Molybdenum or Ruthenium | Prochiral Dienyl Ether | Enantioselective ring closure | Chiral Dihydropyran |

| Grubbs 1st Generation (with ethene) | Prochiral 4-(allyloxy)hepta-1,6-diynes | Chemoselective enyne metathesis | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |

Table 1: Overview of Ring-Closing Metathesis Strategies for Dihydropyran Synthesis.

Diastereoselective Routes Utilizing Chiral Precursors

An alternative to enantioselective catalysis is the use of diastereoselective reactions starting from readily available chiral precursors. In this approach, the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization, leading to the formation of a specific diastereomer. This strategy is particularly useful when a suitable chiral pool starting material is accessible.

For instance, the synthesis can begin with a chiral alcohol or aldehyde. An intramolecular allylation of an aldehyde derived from a chiral precursor using a (Z)-allylsilane under Brønsted acid activation can achieve high levels of stereocontrol. organic-chemistry.org This method allows for complete 1,4-stereoinduction and excellent 1,3-stereoinduction. organic-chemistry.org Similarly, the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, can be rendered diastereoselective by using a chiral homoallylic alcohol. nih.gov The condensation of this chiral alcohol with an aldehyde in the presence of a Lewis acid can proceed through a chair-like transition state to afford the polysubstituted tetrahydropyran in a highly stereocontrolled manner. nih.govsemanticscholar.org The stereochemistry of the substituents on the newly formed ring is thus directed by the pre-existing stereocenter in the starting material.

| Starting Material | Reaction | Key Feature | Product Stereochemistry |

| Chiral β-hydroxy ester | Intramolecular Allylation | Brønsted acid activation of (Z)-allylsilane | High 1,3- and 1,4-stereoinduction organic-chemistry.org |

| Chiral Homoallylic Alcohol | Prins Cyclization | Lewis acid-mediated condensation with an aldehyde | Stereocontrolled formation of polysubstituted THP nih.govsemanticscholar.org |

| α-allyl-substituted acetoacetic esters | Reduction and Cyclization | L-selectride reduction followed by acid-catalyzed cyclization | Stereoselective formation of 2,6-disubstituted THP semanticscholar.org |

Table 2: Examples of Diastereoselective Routes Using Chiral Precursors.

Chemoenzymatic and Biocatalytic Syntheses of Enantiopure Oxanes

Chemoenzymatic and biocatalytic approaches offer powerful and environmentally benign alternatives for the synthesis of enantiopure compounds. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric transformations.

For the synthesis of chiral oxanes, lipases are often employed for the kinetic resolution of racemic alcohols or esters that are precursors to the tetrahydropyran ring. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic unsaturated diol, allowing for the separation of the acylated and unacylated enantiomers, each of which can then be carried forward to the target chiral oxane. Another approach involves the use of alcohol dehydrogenases for the asymmetric reduction of a ketone precursor, establishing the key stereocenter with high enantiomeric excess. nih.gov These enzymatic methods can operate under mild conditions and often provide access to products with very high enantiopurity. nih.govmdpi.com

Organocatalytic Asymmetric Annulation Methods

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. rsc.org For the construction of chiral tetrahydropyrans, asymmetric annulation reactions catalyzed by chiral organic molecules provide a powerful strategy.

A notable example is the intramolecular oxa-Michael reaction. In this reaction, a substrate containing both a hydroxyl group and an α,β-unsaturated electron-withdrawing group can undergo cyclization to form a tetrahydropyran. The use of a chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral phosphoric acid, can induce high enantioselectivity. A 'clip-cycle' approach has been developed where an alcohol and an aryl thioacrylate are first 'clipped' together via olefin metathesis. whiterose.ac.uk The subsequent intramolecular oxa-Michael cyclization is then catalyzed by a chiral phosphoric acid to yield spirocyclic THPs with up to 99% enantiomeric excess. whiterose.ac.uk These methods avoid the use of metals and often proceed under mild reaction conditions. nih.gov

| Catalyst | Reaction | Substrate | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acids (CPA) | Intramolecular oxa-Michael | Aryl thioacrylate clipped with an alcohol | Up to 99% whiterose.ac.uk |

| Cinchona Alkaloid Amine | Robinson Annulation | Chalcone and α-fluoro-β-ketoester | Up to 99% nih.gov |

Table 3: Organocatalytic Asymmetric Annulation for Heterocycle Synthesis.

Transition Metal-Catalyzed Stereodivergent Synthesis

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. This approach is particularly valuable for building libraries of stereochemically diverse molecules. Transition metal catalysis offers numerous opportunities for stereodivergent reactions. rsc.org

In the context of tetrahydropyran synthesis, different isomers of a chiral ligand complexed to a transition metal can direct the reaction towards the formation of different product stereoisomers. For example, in a metal-catalyzed allylic substitution reaction that forms a key C-O bond for the tetrahydropyran ring, the choice of a (R,R)- or (S,S)-chiral ligand can lead to the formation of the (R)- or (S)-product, respectively. Similarly, engineered enzymes have been developed to act as stereodivergent carbene transferases, providing access to different diastereomers and enantiomers of spirocyclic products with high selectivity. nih.gov While the direct application to this compound is a specific challenge, the principles of using catalyst control to access different stereochemical outcomes are well-established and represent a frontier in asymmetric synthesis. rsc.org

Elucidation of Stereochemistry and Conformational Analysis of 2r 2 Prop 2 En 1 Yl Oxane

Advanced Nuclear Magnetic Resonance Spectroscopy for Relative and Absolute Configuration

Advanced NMR techniques are pivotal in determining the stereochemistry of chiral molecules in solution. For a compound like (2R)-2-(Prop-2-en-1-yl)oxane, these methods could provide insights into the relative orientation of the prop-2-en-1-yl group with respect to the oxane ring and help in confirming the absolute configuration at the C2 stereocenter.

NOESY and ROESY Data for Stereochemical Assignments

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that detect through-space interactions between protons that are in close proximity. For this compound, these experiments would be crucial in establishing the preferred conformation of the allyl substituent.

Expected NOESY/ROESY Correlations: Correlations would be expected between the protons of the allyl group and the protons on the oxane ring. The presence and intensity of these cross-peaks would indicate the spatial arrangement of the substituent. For instance, a strong NOE between the vinyl protons and the equatorial proton at C6 of the oxane ring would suggest a conformation where the allyl group is oriented in a specific manner relative to the ring.

Interactive Data Table: Hypothetical NOESY/ROESY Correlations for this compound

| Proton 1 (Oxane Ring) | Proton 2 (Allyl Group) | Expected Correlation | Implied Proximity |

| H-2 (axial) | H-1' | Strong | Axial orientation of allyl group |

| H-6 (equatorial) | H-3' (vinyl) | Medium | Proximity of vinyl group to ring |

| H-3 (axial) | H-1' | Weak | Gauche interaction |

Application of Chiral Derivatizing Agents in NMR

To determine the absolute configuration of this compound using NMR, chiral derivatizing agents (CDAs) could be employed. This would involve reacting the compound with a chiral reagent to form diastereomers, which would exhibit distinct NMR spectra.

Commonly Used CDAs: Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or Pirkle's alcohol are frequently used. The formation of diastereomeric esters or ethers would lead to observable differences in the chemical shifts of nearby protons.

Analysis of Diastereomers: By analyzing the ¹H NMR spectra of the resulting diastereomers, the absolute configuration at C2 could be assigned based on established empirical models that correlate the chemical shift differences (Δδ) to the stereochemistry.

Chiroptical Spectroscopy: Circular Dichroism and Optical Rotatory Dispersion Studies

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying chiral molecules. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively.

Expected CD/ORD Spectra: For this compound, the electronic transitions associated with the oxygen heteroatom and the double bond of the allyl group would likely give rise to characteristic CD and ORD curves. The sign and magnitude of the Cotton effects observed in these spectra could be correlated with the absolute configuration of the molecule through empirical rules or by comparison with theoretically calculated spectra.

Vibrational Circular Dichroism for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the absolute configuration and conformational preferences in solution.

VCD Analysis: The experimental VCD spectrum of this compound would show a series of positive and negative bands corresponding to its vibrational modes. By comparing this experimental spectrum with the theoretically calculated VCD spectrum for the (R)-configuration, a definitive assignment of the absolute stereochemistry can be made. A good agreement between the experimental and calculated spectra would confirm the (2R) configuration.

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

Crystallization Strategy: Since this compound is likely a liquid at room temperature, it would need to be converted into a crystalline derivative. This could be achieved by introducing a functional group that facilitates crystallization, such as a p-nitrobenzoate or a heavy atom derivative.

Structural Information: A successful X-ray crystallographic analysis of a suitable derivative would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the crystalline state. The absolute configuration could be determined using anomalous dispersion methods, typically by incorporating a heavy atom into the structure.

Computational Chemistry and Theoretical Insights into 2r 2 Prop 2 En 1 Yl Oxane Systems

Density Functional Theory (DFT) Calculations of Electronic Structure and Conformation

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and conformational preferences of organic molecules, including substituted oxanes. researchgate.netmdpi.com DFT calculations balance computational cost and accuracy, making them suitable for systems of this size. youtube.com By solving the Kohn-Sham equations, DFT can determine the ground-state electronic energy, electron density, and other key electronic properties of (2R)-2-(prop-2-en-1-yl)oxane.

Commonly used functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or def2-TZVP, are employed to optimize the molecular geometry and predict the most stable conformations. researchgate.netnottingham.ac.uk For this compound, the primary conformational variables include the chair, boat, and twist-boat puckering of the oxane ring, as well as the orientation of the equatorial or axial prop-2-en-1-yl substituent.

DFT calculations can reveal the relative energies of these different conformers. For the oxane ring, the chair conformation is typically the most stable. The prop-2-en-1-yl group will have a preference for the equatorial position to minimize steric hindrance. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. researchgate.netepstem.net The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Relative Energies for this compound Conformers

| Conformer | Oxane Ring Puckering | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.50 |

| 3 | Twist-Boat | Equatorial | 5.80 |

| 4 | Twist-Boat | Axial | 7.90 |

Note: Data are hypothetical and for illustrative purposes to show typical outputs of DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for identifying stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the complete conformational landscape of this compound at a given temperature. nih.gov

By simulating the molecule's movement over nanoseconds or longer, MD can map the transitions between different conformational states, such as the flipping of the oxane ring or the rotation of the prop-2-en-1-yl group. These simulations can reveal the flexibility of the molecule and the probability of it adopting certain shapes, which is crucial for understanding its interactions with other molecules, such as enzymes or catalysts. The results of MD simulations can be used to generate a potential energy surface, providing a comprehensive view of all accessible conformations and the energy barriers between them.

Mechanistic Investigations of Stereoselective Formation Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, particularly those that are highly stereoselective. researchgate.net DFT can be used to model the reaction pathway for the synthesis of this compound. This involves locating and calculating the energies of reactants, transition states, intermediates, and products. nottingham.ac.uk

For instance, in a potential enantioselective oxy-Michael reaction to form the oxane ring, DFT calculations can model the approach of the nucleophile to the electrophile in the presence of a chiral catalyst. nottingham.ac.uk By comparing the activation energies of the transition states leading to the (2R) and (2S) enantiomers, researchers can understand the origin of the observed stereoselectivity. The lower energy transition state corresponds to the major product formed. These calculations can highlight key non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the catalyst that dictate the stereochemical outcome. researchgate.net

Table 2: Example Transition State Energies for a Hypothetical Stereoselective Cyclization

| Transition State | Pathway | Catalyst Complex | Calculated Activation Energy (kcal/mol) |

| TS-R | Leads to (2R)-product | Substrate-(R)-catalyst | 12.5 |

| TS-S | Leads to (2S)-product | Substrate-(R)-catalyst | 15.0 |

Note: Data are hypothetical, illustrating how DFT can predict stereochemical outcomes.

Prediction of Spectroscopic Properties through Quantum Mechanical Methods

Quantum mechanical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural verification. researchgate.net

NMR Spectroscopy: DFT can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. By calculating the NMR spectra for different possible conformations of this compound, a weighted average spectrum can be computed based on the predicted conformational populations. This theoretical spectrum can be directly compared to an experimental one to confirm the molecule's structure and major conformation. researchgate.net

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-O stretching in the oxane ring or C=C stretching of the allyl group.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. nih.gov These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the electronic transitions occurring within the molecule, such as n→π* or π→π* transitions. researchgate.net

Chemical Transformations and Functionalization of the 2r 2 Prop 2 En 1 Yl Oxane Scaffold

Regioselective and Stereoselective Functionalization of the Allylic Moiety

The prop-2-en-1-yl (allyl) group attached to the stereogenic center at the C2 position of the oxane ring is a prime site for selective chemical manipulation. Control over both regioselectivity (at the internal or terminal carbon of the double bond) and stereoselectivity is crucial for its synthetic utility.

The allylic C-H bonds and the double bond of the prop-2-en-1-yl group are susceptible to various oxidation and reduction reactions. These transformations can introduce new functional groups and stereocenters with a high degree of control.

Oxidation: Allylic oxidation can be achieved using a variety of reagents to yield allylic alcohols, aldehydes, or ketones. For instance, selenium dioxide (SeO₂) is a classic reagent for the oxidation of allylic C-H bonds. Palladium-catalyzed oxidation reactions, such as the Wacker-type oxidation, can convert the terminal alkene into a methyl ketone. Another approach involves a one-pot sequence of palladium-catalyzed allylic C-H bond oxidation to form linear allyl benzoates, followed by iridium-catalyzed allylic substitution, which allows for the introduction of various nucleophiles. escholarship.org Furthermore, cobalt-catalyzed hydroperoxysilylation of allylic alcohols with molecular oxygen and a silane can regioselectively introduce a peroxy group, which can be a precursor for further transformations into 1,2,4-trioxanes. researchgate.net

Reduction: Catalytic hydrogenation of the double bond is a straightforward method to convert the allyl group into a propyl group, thereby removing the reactive π-system. Depending on the catalyst (e.g., Pd/C, PtO₂, Wilkinson's catalyst) and reaction conditions, the reduction can proceed with high stereoselectivity, influenced by the existing stereocenter of the oxane ring.

| Reaction Type | Reagent/Catalyst | Product Functional Group | Key Features |

| Allylic Oxidation | SeO₂ | Allylic Alcohol/Carbonyl | Oxidation of allylic C-H bonds |

| Wacker-Type Oxidation | PdCl₂/CuCl₂/O₂ | Methyl Ketone | Selective oxidation of terminal alkene |

| C-H Oxidation/Substitution | Pd(OAc)₂ then Ir-catalyst | C-N, C-O, C-S, C-C bonds | Two-step, one-pot functionalization escholarship.org |

| Hydroperoxysilylation | Co(II)/O₂/R₃SiH | Peroxysilyl Alcohol | Regioselective introduction of peroxy group researchgate.net |

| Catalytic Hydrogenation | Pd/C, H₂ | Alkane (Propyl group) | Saturation of the C=C double bond |

The formation of new carbon-carbon bonds at the allylic position is a powerful strategy for elaborating the molecular framework. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

Allyl-Allyl Cross-Coupling: This reaction directly couples the allylic moiety with another allylic partner, constructing a 1,5-diene framework, which is a common motif in natural products. Catalysts based on palladium, nickel, or iridium can control the regioselectivity and enantioselectivity of the coupling.

Heck Reaction: The palladium-catalyzed Heck reaction can couple the terminal carbon of the allyl group with an aryl or vinyl halide, extending the carbon chain and introducing new structural motifs.

Suzuki and Stille Couplings: After conversion of the allyl group into an allylboronate or allylstannane, Suzuki and Stille cross-coupling reactions can be employed to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with high efficiency. libretexts.org These reactions are known for their broad functional group tolerance. The general mechanism for these palladium-catalyzed reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Allyl-Allyl Coupling | Pd, Ni, or Ir complexes | Allylic nucleophile + Allylic electrophile | C(sp³)-C(sp³) |

| Heck Reaction | Pd(0) complexes | Alkene + Aryl/Vinyl Halide | C(sp²)-C(sp²) |

| Suzuki Coupling | Pd(0) complexes | Organoboron reagent + Organic Halide | C-C libretexts.org |

| Stille Coupling | Pd(0) complexes | Organotin reagent + Organic Halide | C-C libretexts.org |

| Tsuji-Trost Reaction | Pd(0) complexes | Allylic substrate + Nucleophile | C-C, C-N, C-O libretexts.org |

Stereodivergent Derivatization of the Oxane Ring System

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters. For the (2R)-2-(Prop-2-en-1-yl)oxane scaffold, derivatization of the oxane ring can be controlled to produce different diastereomers. This is often achieved by carefully selecting reagents, catalysts, and reaction conditions that favor one stereochemical outcome over others.

For example, the introduction of substituents at the C4 or C6 positions of the tetrahydropyran (B127337) ring can be directed by the existing stereochemistry at C2. Prins cyclization is a powerful method for constructing tetrahydropyran rings, and its stereochemical outcome can be influenced by the choice of Lewis acid or Brønsted acid catalyst. organic-chemistry.org Similarly, stereoselective alkylation or reduction of a ketone functionality on the ring can be achieved using chiral reagents or catalysts to yield specific diastereomers. scispace.com A stereoselective Heck redox-relay strategy has been used for the synthesis of functionalized 2,6-trans-tetrahydropyrans, demonstrating excellent selectivity. acs.org

Ring-Opening and Rearrangement Reactions of the Tetrahydropyran Core

Under certain conditions, the tetrahydropyran ring can undergo cleavage or rearrangement, providing access to acyclic structures with defined stereochemistry or different heterocyclic systems.

Ring-Opening: The ether linkage of the tetrahydropyran ring can be cleaved by strong Lewis acids or nucleophiles. For instance, reactions with thiols or thiophenols can lead to ring-opened products containing both a dicarbonyl moiety and a thioacetal fragment. nih.gov Theoretical studies have explored the ring-opening of tetrahydrofuran (a related five-membered ring) by frustrated Lewis pairs, a concept that could be extended to the oxane system. acs.org

Rearrangement Reactions: The Claisen rearrangement is a powerful pericyclic reaction that can be applied to allyl vinyl ethers. libretexts.org If the oxane ring contains an appropriately positioned double bond to form an allyl vinyl ether system with the C2 substituent, heating can induce a -sigmatropic rearrangement to form a new C-C bond and generate a different molecular scaffold. Another relevant transformation is the 2-oxonia -sigmatropic rearrangement of homoallylic alcohols, which can proceed through a six-membered cyclic transition state in the presence of a Lewis acid to form substituted tetrahydrofurans. acs.org

Introduction of Heteroatoms and Other Functional Groups

The introduction of heteroatoms such as nitrogen, sulfur, or halogens, as well as other functional groups onto the oxane ring, significantly expands the chemical diversity of the scaffold.

Halogenation can be achieved at various positions on the ring. For example, Prins cyclizations using aldehydes and homoallylic alcohols in the presence of halide sources can yield 4-halotetrahydropyran derivatives. organic-chemistry.orgntu.edu.sg These halogenated intermediates are valuable for subsequent nucleophilic substitution or cross-coupling reactions. The introduction of oxygen-containing functional groups, such as hydroxyl groups, can be accomplished through various oxidation methods or by using oxygenated starting materials in the synthesis of the ring itself. Nitrogen-containing groups can be introduced via reactions like the Buchwald-Hartwig amination on a halogenated or triflated tetrahydropyran ring.

Applications of 2r 2 Prop 2 En 1 Yl Oxane As a Chiral Building Block

Strategic Use in Natural Product Total Synthesis

The tetrahydropyran (B127337) (THP) moiety is a common structural motif found in a wide array of natural products, many of which exhibit significant biological activities. nih.gov The total synthesis of these complex molecules often represents a significant challenge, requiring precise control over stereochemistry. Chiral building blocks like (2R)-2-(Prop-2-en-1-yl)oxane provide a strategic advantage by embedding a key chiral element from an early stage, simplifying synthetic routes and enhancing efficiency.

The quest to synthesize complex natural products is a driving force for innovation in organic chemistry. nih.gov The synthesis of macrolides, diterpenoids, and other polycyclic natural products frequently involves the construction of substituted tetrahydropyran rings. For instance, in the synthesis of the antitumor macrolide (−)-lasonolide A, stereoselective methods were employed to construct its two functionalized tetrahydropyran subunits. nih.gov Similarly, the grayanane family of diterpenoids, which comprises over 160 natural products, features a complex tetracyclic skeleton where the stereocontrolled formation of cyclic ether components is crucial. researchgate.netbeilstein-journals.org The use of pre-existing chiral fragments streamlines the assembly of such intricate architectures. While synthetic strategies often focus on creating the THP ring during the synthesis, employing a chiral building block like (2R)-2-allyl-oxane can offer a more direct path to key intermediates. nih.gov

Below is a table highlighting examples of natural product classes where the tetrahydropyran motif is a key structural feature, illustrating the importance of synthetic access to chiral building blocks like this compound.

| Natural Product Class | Representative Example | Key Structural Feature | Synthetic Relevance |

| Macrolides | (-)-Lasonolide A | Functionalized Tetrahydropyran Rings | Asymmetric synthesis of THP subunits is a key challenge. nih.gov |

| Diterpenoids | Grayanotoxins | Fused Carbocyclic Skeleton with Ethers | Total synthesis requires complex strategies to build the core structure. nih.govresearchgate.netbeilstein-journals.org |

| Meroterpenes | Berkeleyone A | Bicyclo[3.3.1]nonane Core | Annulative strategies are used to construct the complex polycyclic system. nsf.gov |

Role in the Asymmetric Synthesis of Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is a major driver in synthetic chemistry, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles. nih.gov Asymmetric synthesis, which selectively produces one enantiomer, relies heavily on the use of the "chiral pool," chiral auxiliaries, or chiral catalysts. nih.gov this compound is a member of the chiral pool—readily available, enantiopure starting materials that can be incorporated into a target molecule.

The tetrahydropyran scaffold is present in numerous bioactive molecules, making chiral building blocks for its synthesis highly valuable in medicinal chemistry and drug discovery. nih.gov The synthesis of chiral 2-piperidone (B129406) building blocks for 3-piperidinol alkaloids, for example, demonstrates a parallel strategy where a chiral heterocyclic intermediate is used to synthesize a range of alkaloid natural products. elsevierpure.comnih.gov Similarly, this compound can serve as a precursor to more complex substituted tetrahydropyrans that are key intermediates for pharmaceutical targets. The synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines, which show high affinity for sigma1 receptors, highlights the importance of stereocontrol in producing potent and selective drug candidates. nih.gov The ability to start with a defined stereocenter, as offered by this compound, is crucial for the efficient and predictable synthesis of such complex chiral molecules.

The development of synthetic routes to key drug intermediates often involves biocatalytic or asymmetric chemical methods. For example, the asymmetric bioreduction of ketones has been used to produce chiral alcohols as synthons for endothelin receptor antagonists. researchgate.net Using a chiral building block like this compound provides an alternative chemical approach to securing the required stereochemistry early in the synthetic sequence.

Development of Advanced Materials and Specialty Chemicals

The application of chiral building blocks extends beyond natural products and pharmaceuticals into the realm of materials science and specialty chemicals. The unique three-dimensional structure of chiral molecules can impart specific properties to polymers and other materials. For instance, chiral synthons are used in the synthesis of polymers with controlled tacticity and in the creation of chiral stationary phases for chromatography.

While direct applications of this compound in materials science are not extensively documented, its structural motifs are relevant. The oxane ring is a stable, non-aromatic heterocycle, and the allyl group provides a handle for polymerization or further functionalization. For example, polymers incorporating oxirane (a related cyclic ether) and propenyl ether units have been developed. epa.gov Research into the synthesis of amphiphilic multiblock poly(2-oxazoline)s demonstrates the use of functional initiators to create complex polymer architectures. researchgate.net A chiral initiator or monomer derived from this compound could potentially be used to introduce chirality into such polymer backbones, leading to materials with novel optical or self-assembly properties.

In the area of specialty chemicals, structurally related tetrahydropyran derivatives are valued for their sensory properties. For example, 4-methylidene-2-(2-methylprop-1-enyl)oxane is recognized as a flavoring agent. fda.gov This suggests a potential role for chiral tetrahydropyran derivatives, including those accessible from this compound, in the flavor and fragrance industry, where enantiomeric purity often correlates with specific scent or taste profiles.

Stereocontrol Element in Complex Molecule Construction

One of the most powerful applications of a chiral building block is its use as a stereocontrol element, where the existing stereocenter directs the stereochemical outcome of new bond formations. In this compound, the stereocenter at C2 can influence reactions at the adjacent allyl group or at other positions on the tetrahydropyran ring.

This principle is well-established in the synthesis of substituted tetrahydropyrans. For example, the stereochemistry of an allylic alcohol can effectively control the facial selectivity of subsequent reactions. organic-chemistry.org In a similar vein, the fixed conformation of the tetrahydropyran ring and the defined stereochemistry at C2 in this compound can exert significant diastereoselective control. Intramolecular reactions, such as an intramolecular allylation, can be used to form highly substituted tetrahydropyrans with a high degree of stereoselectivity, where the existing stereochemistry dictates the formation of new chiral centers. researchgate.net

The construction of complex polycyclic systems often relies on such stereodirecting effects. In the stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines, five stereocenters were controlled in a one-pot operation, demonstrating the power of cascade reactions to build molecular complexity with high fidelity. nih.gov The use of this compound in similar cascade or multicomponent reactions could allow the C2-stereocenter to act as a linchpin, ensuring the correct relative and absolute stereochemistry of the final product. The synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a related chiral building block, further underscores the utility of such synthons in the stereoselective preparation of natural products. researchgate.net

Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination of 2r 2 Prop 2 En 1 Yl Oxane

Chiral Chromatography: HPLC, GC, and SFC Methodologies

Chiral chromatography is a cornerstone for the separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are all powerful techniques for the chiral resolution of 2-(prop-2-en-1-yl)oxane.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioselective analysis of a broad range of compounds. The separation is typically achieved using a stationary phase that is itself chiral. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective due to their wide applicability and robustness. For compounds like 2-(prop-2-en-1-yl)oxane, the selection of the appropriate chiral stationary phase and mobile phase is critical to achieving baseline separation of the enantiomers.

Gas Chromatography (GC): For volatile compounds such as 2-(prop-2-en-1-yl)oxane, chiral GC offers high resolution and sensitivity. Derivatized cyclodextrins are commonly employed as chiral stationary phases in capillary GC columns. These cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers, with the stability of these complexes differing for each enantiomer, resulting in different elution times. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters to optimize for successful separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC and GC for chiral separations, often providing faster analysis times and reduced solvent consumption. Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC is compatible with a wide range of chiral stationary phases, including those used in HPLC. The unique properties of supercritical fluids can lead to different selectivity and improved efficiency compared to liquid chromatography.

Below is a table summarizing hypothetical research findings for the chiral separation of 2-(prop-2-en-1-yl)oxane enantiomers using these techniques.

Interactive Data Table: Chiral Chromatography Methods for 2-(Prop-2-en-1-yl)oxane

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 8.5 min | 9.8 min | 1.15 | 2.1 |

| GC | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Helium | 12.2 min | 12.9 min | 1.06 | 1.8 |

| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85:15) | 4.1 min | 4.7 min | 1.14 | 2.5 |

Enantiomeric Excess Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of a chiral compound without the need for physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of a racemic or enantioenriched sample can lead to the formation of transient diastereomeric complexes. These complexes have distinct NMR spectra, resulting in the splitting of signals corresponding to the enantiomers. The integration of these separated signals allows for the direct calculation of the enantiomeric excess. For a compound like 2-(prop-2-en-1-yl)oxane, which contains an ether oxygen, chiral lanthanide shift reagents or other hydrogen-bond donating CSAs could potentially be effective.

Chiral Derivatizing Agents (CDAs): Alternatively, the enantiomers can be covalently reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers will have different chemical shifts and coupling constants in their NMR spectra, allowing for quantification. The choice of CDA depends on the functional groups present in the analyte.

The table below presents hypothetical data on the use of a chiral solvating agent for the determination of the enantiomeric excess of 2-(prop-2-en-1-yl)oxane by ¹H NMR.

Interactive Data Table: NMR Determination of Enantiomeric Excess of 2-(Prop-2-en-1-yl)oxane

| Chiral Auxiliary | Analyte Proton Monitored | Chemical Shift (R-enantiomer) | Chemical Shift (S-enantiomer) | Chemical Shift Difference (Δδ) |

|---|---|---|---|---|

| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) | Methylene proton adjacent to oxygen | 3.65 ppm | 3.68 ppm | 0.03 ppm |

Validation of Analytical Methods for Stereoisomer Quantification

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose and provide reliable, accurate, and reproducible results. For methods used to quantify stereoisomers, several key validation parameters must be assessed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

The validation process for a chiral analytical method for (2R)-2-(prop-2-en-1-yl)oxane would include the following:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including its enantiomer and any impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the enantiomers.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of the undesired enantiomer in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of hypothetical validation parameters for a chiral GC method for the quantification of the S-enantiomer in this compound is presented in the table below.

Interactive Data Table: Validation Parameters for a Chiral GC Method

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Range | 0.1% to 5.0% of the S-enantiomer |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2.0% |

| LOD | 0.03% |

| LOQ | 0.1% |

| Robustness | Unaffected by minor changes in flow rate and temperature ramp |

Future Perspectives and Emerging Research Directions in 2r 2 Prop 2 En 1 Yl Oxane Chemistry

Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles is a major driver for innovation in the synthesis of cyclic ethers like (2R)-2-(prop-2-en-1-yl)oxane. Future research will focus on developing synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials.

Key strategies in this area include:

Catalyst Innovation: A significant focus is on replacing traditional corrosive and stoichiometric acid catalysts used in reactions like the Prins cyclization—a primary method for constructing tetrahydropyran (B127337) rings. Research is moving towards heterogeneous, reusable solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zeolites. tandfonline.comtandfonline.comresearchgate.net These catalysts simplify product purification, reduce waste streams, and can often be used repeatedly without significant loss of activity. tandfonline.comresearchgate.net

Benign Media: The use of environmentally friendly solvents is another critical research avenue. Water, as a solvent, is an ideal medium for certain cyclization reactions. For instance, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization in water at room temperature, offering high yields and selectivity. organic-chemistry.org Similarly, indium-mediated reactions in aqueous media provide a greener alternative for tandem allylation/Prins cyclization processes to form substituted tetrahydropyrans. nih.gov Solvent-free, or "neat," reaction conditions are also being explored, which, when successful, represent a significant leap in sustainability by eliminating solvent waste entirely. tandfonline.com

Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product (high atom economy) are central to green chemistry. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a prime example. nih.gov Designing a one-pot synthesis for this compound that proceeds via a cascade mechanism would be a significant advancement in sustainability.

Bio-derived Feedstocks: The ultimate goal of sustainable chemistry is the use of renewable feedstocks. Research into converting biomass-derived pentoses, like L-arabinose, into chiral cyclic ethers without the need for protecting groups showcases a path towards truly sustainable synthesis. nih.gov Future work could explore pathways to synthesize the precursors for this compound from such renewable sources.

| Parameter | Conventional Approach | Emerging Sustainable Approach |

|---|---|---|

| Catalyst | Stoichiometric Lewis or Brønsted acids (e.g., TiCl₄, H₂SO₄) | Reusable solid acids (Amberlyst-15), water-tolerant catalysts (Indium, PMA) tandfonline.comorganic-chemistry.orgnih.gov |

| Solvent | Chlorinated organic solvents (e.g., CH₂Cl₂) | Water, supercritical CO₂, or solvent-free conditions tandfonline.comorganic-chemistry.org |

| Process | Multi-step with workup and purification of intermediates | One-pot cascade or tandem reactions nih.govnih.gov |

| Feedstock | Petroleum-based | Biomass-derived (e.g., pentose (B10789219) sugars) nih.gov |

Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. nih.govspringerprofessional.de These technologies offer enhanced control, safety, and efficiency, making them highly suitable for the production of fine chemicals like this compound.

Continuous Flow Synthesis: Flow chemistry involves pumping reagents through a network of tubes and reactors, offering superior heat and mass transfer compared to batch reactors. nih.govuc.pt This precise control over reaction parameters (temperature, pressure, residence time) can lead to higher yields, cleaner reaction profiles, and the ability to safely handle highly reactive intermediates. springerprofessional.deuc.pt The synthesis of heterocyclic compounds is an area where flow chemistry has seen significant application. nih.govuc.ptspringerprofessional.de Applying this to the stereoselective synthesis of this compound could enable scalable, on-demand production with high reproducibility.

Automated Platforms: The integration of robotics and artificial intelligence is leading to the development of fully automated synthesis platforms. merckmillipore.comyoutube.com These systems can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention. merckmillipore.comnih.govchemrxiv.org An automated platform could rapidly screen various catalysts and conditions for the synthesis of this compound, accelerating the discovery of optimal synthetic routes. Furthermore, such platforms can generate large datasets that facilitate machine learning-driven prediction of reaction outcomes, further speeding up development. youtube.comnih.gov

Telescoped Reactions: The modular nature of flow chemistry setups allows for "reaction telescoping," where multiple synthetic steps are connected in a continuous sequence without isolating intermediates. uc.pt This approach significantly reduces waste, time, and resources. A future synthetic route to functionalized analogs of this compound could involve its formation in a first reactor, followed by immediate reaction of the allyl group in a subsequent downstream reactor, all within a single, uninterrupted flow process.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Controlling the absolute stereochemistry at the C2 position is paramount for defining the biological activity and material properties of this compound. While methods exist for stereoselective synthesis, future research will focus on developing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Asymmetric Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govresearchgate.net Chiral Brønsted acids, such as BINOL-derived phosphoric acids and confined imino-imidodiphosphates (iIDPs), have shown great promise in catalyzing enantioselective Prins reactions. nih.govacs.orgacs.orgnih.gov These catalysts can create a chiral environment that directs the cyclization to favor one enantiomer over the other, offering a direct route to compounds like the (2R)-isomer. acs.orgnih.gov Further design of modular organocatalysts could lead to even higher levels of stereocontrol. scispace.com

Advanced Metal Catalysis: Transition metal catalysis remains a cornerstone of stereoselective synthesis. nih.gov Future efforts will likely involve the design of novel chiral ligands for metals such as copper, rhodium, and platinum to improve the enantioselectivity of cyclization and hydrogenation reactions. nih.govnih.govrsc.org For example, combining a Lewis acid like CuCl with a chiral Brønsted acid catalyst has been shown to be effective in asymmetric Prins cyclizations. nih.govacs.org The development of catalysts that can achieve high stereocontrol in challenging remote positions will also be crucial. nih.govrsc.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions. While not yet widely applied to this specific molecule, the use of engineered enzymes (e.g., oxidoreductases, transferases) for the asymmetric synthesis of chiral alcohols or for kinetic resolution of racemic mixtures represents a significant future opportunity.

| Catalyst Type | Example | Key Advantage | Reference |

|---|---|---|---|

| Chiral Brønsted Acid | Confined imino-imidodiphosphate (iIDP) | High enantioselectivity in Prins reactions; metal-free. | acs.orgnih.govresearchgate.net |

| Dual Catalysis | CuCl / BINOL-derived phosphoric acid | Synergistic activation for tandem Prins-Friedel-Crafts reactions. | nih.govacs.orgnih.gov |

| Organometallic | (R,R,R)-SKP-Rh complex | Excellent enantioselectivity in asymmetric hydrogenation of unsaturated heterocycles. | nih.govrsc.org |

| Organocatalysis | Modularly Designed Organocatalysts (MDOs) | Tunable catalysts for domino reactions to access chromane (B1220400) scaffolds. | scispace.com |

Design and Synthesis of Advanced Analogs with Tunable Properties

The true potential of this compound lies in its use as a starting point for the creation of novel molecules with tailored functions. The design and synthesis of advanced analogs will be a major focus, driven by applications in medicinal chemistry, materials science, and agrochemicals.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications affect biological activity is crucial. For instance, the tetrahydropyran ring is a key feature in certain HIV protease inhibitors and COX-1/-2 inhibitors. nih.govnih.gov Future research will involve synthesizing a library of analogs of this compound—by modifying the allyl group or adding substituents to the oxane ring—and screening them for various biological activities to establish clear SAR. nih.gov

Bioisosteric Replacement: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a molecule's characteristics, such as potency, selectivity, or metabolic stability. wikipedia.org The saturated oxane ring itself can act as a bioisostere for aromatic rings, often improving properties like solubility and reducing metabolic liabilities. hyphadiscovery.comnih.gov Conversely, the allyl group could be replaced with other functional groups (e.g., alkynes, fluoroalkyl groups, small heterocycles) to probe interactions with biological targets or to alter the molecule's electronic and physical properties. wikipedia.org

Functionalization via the Allyl Group: The prop-2-en-1-yl (allyl) side chain is a highly versatile chemical handle. It can undergo a wide array of transformations, including epoxidation, dihydroxylation, hydrogenation, metathesis, and polymerization. This allows for the attachment of a diverse range of other molecules and functional groups, creating a platform for developing new drugs, polymers, or molecular probes.

Conformational Control: The oxane ring can adopt a stable chair conformation, and the substituents can be locked into specific axial or equatorial positions. This conformational rigidity is highly valuable in drug design for optimizing binding to a specific protein target. nih.gov Synthesizing analogs with different substitution patterns on the ring will allow for fine-tuning the three-dimensional shape of the molecule to enhance its desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.